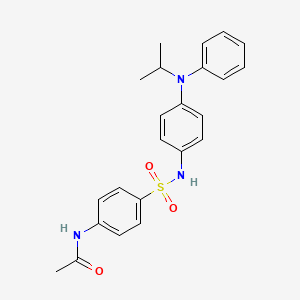

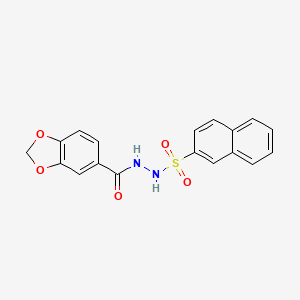

2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide" is not directly described in the provided papers. However, the papers do discuss related benzamide derivatives and their synthesis, molecular structure, and potential applications, particularly in the field of medicinal chemistry. These compounds are of interest due to their diverse biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of benzamide derivatives can vary depending on the specific substituents and the desired product. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide involved the reaction of salicylic acid with 4-aminopyridine, catalyzed by triethylamine, yielding the product in high yield under mild conditions . Similarly, a series of N-(pyridin-3-yl)benzamide derivatives were synthesized and confirmed by NMR and mass spectral data . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction and DFT, revealing its crystalline structure and electronic properties . These techniques could be applied to determine the molecular structure of "this compound" and to predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of different functional groups. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan can provide insights into the chemical reactivity of these molecules . The antioxidant properties of benzamide derivatives can also be assessed using assays such as the DPPH free radical scavenging test . These analyses could be relevant to the compound , especially if it possesses similar functional groups that affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers provided do not directly discuss these properties for "this compound," they do provide a foundation for understanding how the structure of benzamide compounds can affect these properties. For instance, the introduction of methoxy or nitro groups can influence the compound's activity and solubility .

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Novel compounds, including those with pyrimidin-4-yl and piperidin-1-yl groups, have been synthesized and evaluated for various biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives showing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Analytical Techniques

- Analytical techniques such as nonaqueous capillary electrophoresis have been developed for the separation of related compounds, demonstrating the importance of analytical chemistry in the study of such molecules (Ye et al., 2012).

Metabolic Studies

- Metabolic pathways of related antineoplastic tyrosine kinase inhibitors in clinical trials have been studied to understand their metabolism in humans, highlighting the significance of metabolic studies in drug development (Gong et al., 2010).

Serotonin Receptor Agonists

- Compounds with similar structural features have been evaluated for their activity as serotonin 4 (5-HT4) receptor agonists, indicating the potential for research into their effects on gastrointestinal motility (Sonda et al., 2003).

Antimicrobial Activity

- Hydrazone derivatives of vanillin, containing related structural motifs, have shown antimicrobial activities, suggesting avenues for exploring the antimicrobial potential of similar compounds (Govindasami et al., 2011).

Histone Deacetylase Inhibition

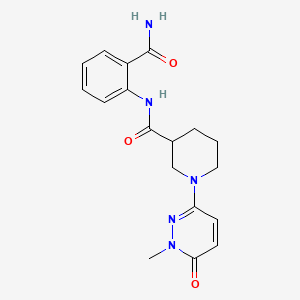

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with a similar structural framework, has been identified as a histone deacetylase inhibitor with significant antitumor activity, pointing towards potential research applications in cancer therapy (Zhou et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZJAPAXUOSPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

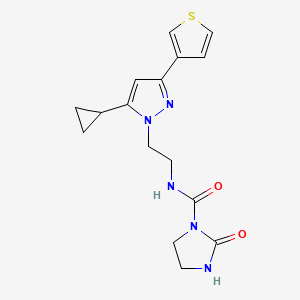

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

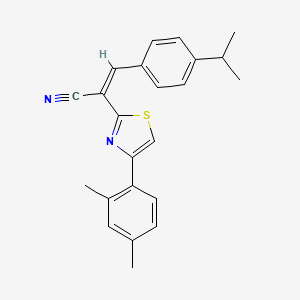

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)